molecular formula C15H10N2O4 B5629529 2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 18730-24-0

2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5629529
CAS No.: 18730-24-0
M. Wt: 282.25 g/mol
InChI Key: OARNIVGEQSKABL-UHFFFAOYSA-N
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Description

2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitroaniline with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-(3-methyl-4-aminophenyl)-4H-3,1-benzoxazin-4-one.

    Substitution: Formation of N-alkylated benzoxazine derivatives.

Scientific Research Applications

2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but lacks the methyl group, affecting its reactivity and biological activity.

    2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness

2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both the nitro and methyl groups, which confer distinct electronic and steric properties. These features influence its reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-9-8-10(6-7-13(9)17(19)20)14-16-12-5-3-2-4-11(12)15(18)21-14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARNIVGEQSKABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18730-24-0
Record name 2-(3-METHYL-4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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